molecular formula C18H21BrN2O3S B248456 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine

1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine

Katalognummer B248456
Molekulargewicht: 425.3 g/mol
InChI-Schlüssel: YIDIFUYDJUTZHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine, also known as BMBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMBPP is a piperazine derivative that has a unique chemical structure, making it a promising compound for further investigation.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes. 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been shown to bind to the active site of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, preventing the enzymes from carrying out their normal functions. This inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, making 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine a potential treatment for glaucoma.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has several advantages and limitations for laboratory experiments. One advantage is its relatively simple synthesis, which makes it easy to obtain in large quantities. Another advantage is its potent inhibitory activity against a range of enzymes, making it a promising candidate for further investigation as a therapeutic agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in vivo.

Zukünftige Richtungen

There are several future directions for research on 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine. One direction is to investigate its potential as a therapeutic agent for diseases such as Alzheimer's disease, Parkinson's disease, and glaucoma. Another direction is to further investigate its mechanism of action, which could lead to the development of more potent inhibitors. Additionally, research could be conducted to investigate the potential side effects of 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine and to develop methods for minimizing these side effects.

Synthesemethoden

The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine involves the reaction between 3-Bromo-4-methoxybenzylamine and 4-(phenylsulfonyl)piperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine. The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine is relatively simple and can be performed using standard laboratory techniques.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of interest is its potential as a therapeutic agent. 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are implicated in a range of diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma, making 1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine a promising candidate for further investigation as a therapeutic agent.

Eigenschaften

Produktname

1-(3-Bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine

Molekularformel

C18H21BrN2O3S

Molekulargewicht

425.3 g/mol

IUPAC-Name

1-(benzenesulfonyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H21BrN2O3S/c1-24-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)25(22,23)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3

InChI-Schlüssel

YIDIFUYDJUTZHE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Br

Kanonische SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.